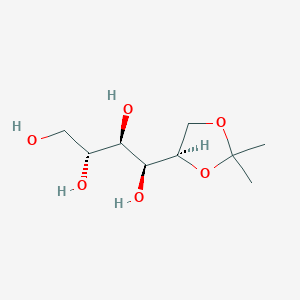
Acide 2,5-difluorotéréphtalique
Vue d'ensemble
Description
2,5-Difluoroterephthalic acid is a chemical compound with the formula C₈H₄F₂O₄ . It has a molecular weight of 202.1121 dalton . The compound is a subclass of chemical compounds .
Synthesis Analysis
The synthesis of 2,5-Difluoroterephthalic acid can be achieved from 2,5-Difluoro-4-methylbenzoic acid . There are 8 synthetic routes available for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 2,5-Difluoroterephthalic acid consists of 8 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms . The canonical SMILES representation of the molecule is C1=C (C (=CC (=C1F)C (=O)O)F)C (=O)O .Physical And Chemical Properties Analysis
The compound has a density of 1.644g/cm³ . It has a boiling point of 370.1ºC at 760 mmHg . The exact mass of the compound is 202.00800 .Applications De Recherche Scientifique
Applications en science des matériaux
L'acide 2,5-difluorotéréphtalique est utilisé en science des matériaux pour la synthèse de nouveaux matériaux. Par exemple, il est utilisé dans la préparation de polybenzoxazoles fluorés (PBO), qui sont des polymères haute performance présentant une excellente stabilité thermique et des propriétés mécaniques. Ces matériaux ont des applications potentielles dans l'aérospatiale, l'électronique et comme revêtements avancés en raison de leur résistance aux environnements difficiles .
Synthèse chimique
En synthèse chimique, l'this compound sert de précurseur pour divers composés organiques. Il est impliqué dans la synthèse de polymères verts tels que le polyéthylène-2,5-furandicarboxylate (PEF), qui est considéré comme une alternative écologique aux plastiques dérivés du pétrole . De plus, il est utilisé dans la préparation de nouveaux poly(benzoxazoles) par polycondensation directe à haute température .
Recherche pharmaceutique
Le composé est également important dans la recherche pharmaceutique où il est utilisé pour tester et développer de nouveaux médicaments. Il sert de référence pour garantir la précision des tests pharmaceutiques .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
2,5-Difluoroterephthalic acid is a derivative of terephthalic acid, which is primarily used in the synthesis of high-performance polyester materials . The primary targets of this compound are the chemical reactions involved in the synthesis of these materials .
Mode of Action
The compound interacts with its targets by participating in the chemical reactions that lead to the formation of high-performance polyester materials . The presence of the two fluorine atoms in the compound can influence the properties of the resulting materials, such as their thermal stability and mechanical performance .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of high-performance polyester materials . The downstream effects of these pathways include the production of materials with excellent thermal stability and mechanical performance .
Pharmacokinetics
Its physical properties, such as its melting point (325-330 °c) and boiling point (3701±420 °C), can impact its behavior in various chemical reactions .
Result of Action
The primary result of the action of 2,5-Difluoroterephthalic acid is the synthesis of high-performance polyester materials . These materials are characterized by their excellent thermal stability and mechanical performance . They can be used to produce high-performance polyester fibers, films, and polymers .
Action Environment
The action, efficacy, and stability of 2,5-Difluoroterephthalic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature to maintain its stability . Additionally, safety precautions should be taken to avoid skin contact and inhalation of the compound .
Analyse Biochimique
Biochemical Properties
2,5-Difluoroterephthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of polybenzoxazoles, a class of high-performance polymers . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of 2,5-Difluoroterephthalic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,5-Difluoroterephthalic acid can modulate the activity of key signaling molecules, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, 2,5-Difluoroterephthalic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, 2,5-Difluoroterephthalic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Difluoroterephthalic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2,5-Difluoroterephthalic acid can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of 2,5-Difluoroterephthalic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes . Toxicity studies have indicated that excessive doses of 2,5-Difluoroterephthalic acid can cause adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
2,5-Difluoroterephthalic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2,5-Difluoroterephthalic acid is transported and distributed through specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2,5-Difluoroterephthalic acid is crucial for its activity. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a key role in directing 2,5-Difluoroterephthalic acid to these compartments.
Propriétés
IUPAC Name |
2,5-difluoroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKOWFVDUSZDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215804 | |
| Record name | 2,5-Difluoroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
655-14-1 | |
| Record name | 2,5-Difluoro-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoroterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluoroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluoroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,5-Difluoroterephthalic acid useful in polymer synthesis?
A: 2,5-Difluoroterephthalic acid is a difunctional monomer, meaning it possesses two reactive sites (the carboxylic acid groups) capable of forming bonds with other molecules. This characteristic makes it highly suitable for synthesizing polymers, which are large molecules composed of repeating structural units. [, ]
Q2: Can you provide an example of how 2,5-Difluoroterephthalic acid is used to create specific polymers?
A: Researchers have successfully synthesized a series of novel poly(hydroxyether terephthalate) polymers by reacting 2,5-Difluoroterephthalic acid with various aromatic bis(epoxide)s. This reaction, catalyzed by tetrabutyl ammonium bromide, highlights the versatility of 2,5-Difluoroterephthalic acid in producing polymers with potentially desirable properties. []
Q3: How does the incorporation of fluorine atoms in 2,5-Difluoroterephthalic acid influence the properties of the resulting polymers?
A: The presence of fluorine atoms within the polymer backbone often leads to enhanced thermal stability. For instance, polybenzoxazoles (PBOs) synthesized using 2,5-Difluoroterephthalic acid demonstrated improved thermal stability compared to their counterparts lacking fluorine. This enhancement is attributed to the strong electron-withdrawing nature of fluorine, which influences the polymer's overall electronic structure and consequently, its thermal properties. []
Q4: Beyond thermal stability, does 2,5-Difluoroterephthalic acid contribute to any other beneficial properties in the synthesized polymers?
A: Yes, incorporating 2,5-Difluoroterephthalic acid can also enhance the solubility of the resulting polymers. For example, the fluorinated PBOs mentioned earlier displayed good solubility in various common organic solvents. [] This improved solubility can be advantageous in polymer processing and applications where solubility in specific solvents is crucial.
Q5: Are there any established synthetic routes for producing 2,5-Difluoroterephthalic acid?
A: Research indicates that a novel and reliable synthetic route for 2,5-Difluoroterephthalic acid has been developed. [] While the specific details of this synthetic route were not elaborated upon in the provided abstracts, this finding suggests advancements in the efficient production of this valuable monomer.
Q6: What are the future implications of research on 2,5-Difluoroterephthalic acid-based polymers?
A: The continued exploration of 2,5-Difluoroterephthalic acid as a building block for novel polymers holds significant promise. The ability to tune polymer properties, such as thermal stability and solubility, by incorporating this monomer opens avenues for developing advanced materials with tailored characteristics. These materials could find applications in various fields, including high-performance plastics, coatings, and electronic components. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)




![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)



